molecular formula C18H12ClN5O2 B2795802 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-82-3

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2795802
M. Wt: 365.78
InChI Key: ZNOREWGPLXPGER-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Structural Significance and Synthetic Approaches

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs to the broader class of compounds known as pyrazolo[3,4-d]pyrimidines. These compounds are recognized for their structural resemblance to purines, which has spurred extensive biological research to assess their therapeutic potential. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its broad range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and as CRF1 antagonists and radiodiagnostic agents. Synthetic strategies for these derivatives have been a focal point, aiming to develop drug-like candidates with improved pharmacokinetic properties. The structure-activity relationship (SAR) studies have been particularly emphasized, providing a platform for medicinal chemists to derive various lead compounds targeting different diseases. The synthetic versatility and significant biological properties of these scaffolds suggest substantial potential for developing novel therapeutic agents (Cherukupalli et al., 2017).

Optoelectronic Applications

The structural complexity of pyrazolo[3,4-d]pyrimidines also extends their utility to optoelectronic materials. Derivatives of pyrimidines, including pyrazolo[3,4-d]pyrimidines, have been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, through incorporation into π-extended conjugated systems, show great promise in the creation of novel optoelectronic materials. Their electroluminescent properties and potential as materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlight their significance. Furthermore, their application as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters underscores their versatility and potential in modern technology applications (Lipunova et al., 2018).

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOREWGPLXPGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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